
S-(Phenylsulfonyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Phenylsulfonyl)glutathione is a compound that combines the tripeptide glutathione with a phenylsulfonyl group. Glutathione itself is a crucial antioxidant in cells, playing a significant role in protecting against oxidative stress and maintaining cellular redox balance. The addition of the phenylsulfonyl group to glutathione enhances its chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Phenylsulfonyl)glutathione typically involves the reaction of glutathione with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques like chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: S-(Phenylsulfonyl)glutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in glutathione can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or glutathione reductase.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the reduced form of glutathione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(Phenylsulfonyl)glutathione has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related diseases.
Medicine: Explored for its antioxidant properties and potential use in drug development.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in cosmetic products
Mecanismo De Acción
The mechanism of action of S-(Phenylsulfonyl)glutathione involves its ability to modulate redox reactions within cells. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also participates in the detoxification of harmful substances by conjugating with them, making them more water-soluble for excretion .
Comparación Con Compuestos Similares
Glutathione: The parent compound, known for its antioxidant properties.
S-Phenylglutathione: Another derivative with a phenyl group attached to glutathione.
S-Methylglutathione: A derivative with a methyl group attached to glutathione
Uniqueness: S-(Phenylsulfonyl)glutathione is unique due to the presence of the phenylsulfonyl group, which enhances its chemical stability and reactivity compared to other glutathione derivatives. This makes it particularly useful in applications requiring robust antioxidant activity and chemical versatility .
Propiedades
Número CAS |
97512-84-0 |
|---|---|
Fórmula molecular |
C16H21N3O8S2 |
Peso molecular |
447.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-(benzenesulfonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21N3O8S2/c17-11(16(24)25)6-7-13(20)19-12(15(23)18-8-14(21)22)9-28-29(26,27)10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 |
Clave InChI |
KOMLWPGVWDZNIG-RYUDHWBXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


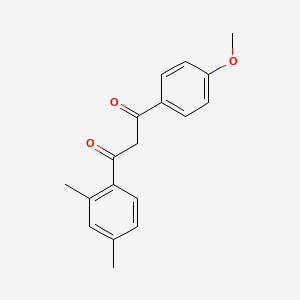
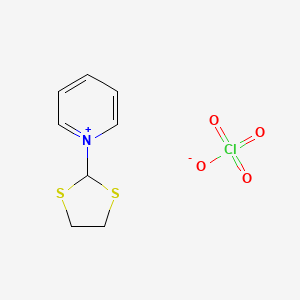
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)
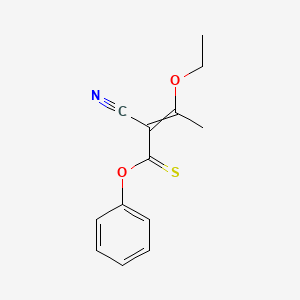
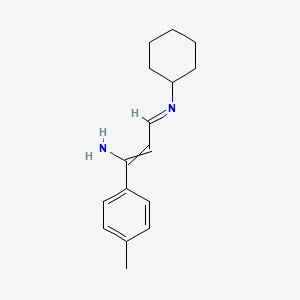
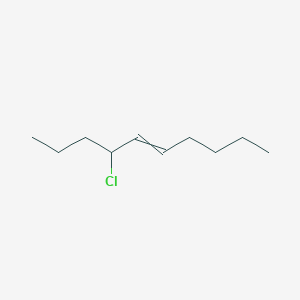
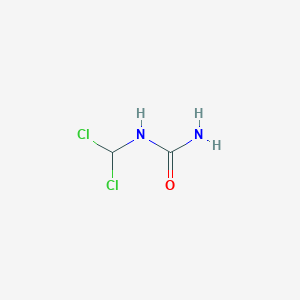
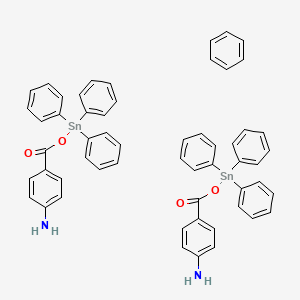
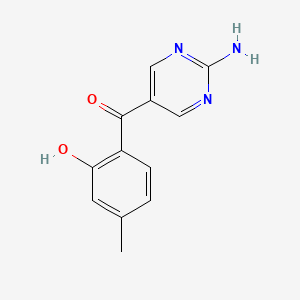

![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
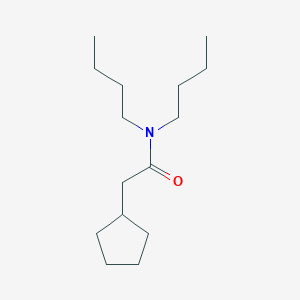
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)

